molecular formula C25H18FN3O2S B11255049 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-phenoxyphenyl)acetamide

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11255049
M. Wt: 443.5 g/mol
InChI Key: DFYHKTZTCZJOHD-UHFFFAOYSA-N
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Description

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, an imidazo[2,1-b][1,3]thiazole core, and a phenoxyphenylacetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core: : This step often involves the cyclization of a suitable thioamide with an α-haloketone under basic conditions. For example, the reaction of 4-fluorophenylthioamide with 2-bromoacetophenone in the presence of a base like potassium carbonate can yield the imidazo[2,1-b][1,3]thiazole core.

  • Acylation Reaction: : The imidazo[2,1-b][1,3]thiazole intermediate is then subjected to an acylation reaction with 4-phenoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Formation of hydroxylated or epoxidized derivatives.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of substituted derivatives with different functional groups at the phenyl rings.

Scientific Research Applications

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Biological Research: Studied for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

    Pharmaceutical Development: Evaluated as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets within cells. It is known to:

    Inhibit Enzymes: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.

    Modulate Pathways: It can modulate signaling pathways like the MAPK/ERK pathway, leading to altered cellular responses.

    Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide
  • 2-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide
  • 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorophenyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H18FN3O2S

Molecular Weight

443.5 g/mol

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C25H18FN3O2S/c26-18-8-6-17(7-9-18)23-15-29-20(16-32-25(29)28-23)14-24(30)27-19-10-12-22(13-11-19)31-21-4-2-1-3-5-21/h1-13,15-16H,14H2,(H,27,30)

InChI Key

DFYHKTZTCZJOHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F

Origin of Product

United States

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